n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHGJSAROBTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277283 | |
| Record name | n-(4-chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5334-66-7 | |
| Record name | NSC1450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 4-chloroaniline with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasonic-assisted synthesis. These methods can significantly reduce reaction times and improve yields . Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its therapeutic potential , particularly in the following areas:
- Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values ranging from 0.07 µM to 49.85 µM against different cancer types, suggesting strong potential as anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | Hep-2 | 3.25 | |
| Compound C | A549 | 26 | |
| n-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Various | TBD | This Study |
- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. It interacts with specific molecular targets such as kinases and other enzymes, modulating their activity and potentially influencing signaling pathways involved in disease progression .
Material Science
Beyond biological applications, this compound is being explored for its utility in developing new materials. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules that may have applications in electronics or nanotechnology .
Case Study 1: Anticancer Activity in MCF7 Breast Cancer Model
In vitro studies revealed that a related pyrazolo compound demonstrated an IC50 value of 3.79 µM against MCF7 breast cancer cells. This suggests strong antiproliferative activity and positions the compound as a viable candidate for further development in cancer therapeutics.
Case Study 2: Lung Cancer Models
Compounds derived from this scaffold were tested against A549 lung cancer cells with significant growth inhibition noted at concentrations as low as 26 µM. These findings highlight the potential of pyrazolo derivatives in targeting lung cancer effectively.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, such as the epidermal growth factor receptor (EGFR) tyrosine kinase . By binding to the active site of the enzyme, the compound prevents the phosphorylation of key proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with key analogs, focusing on structural variations, biological activity, and pharmacokinetics.
Anticancer Agents
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Structure: Differs by a 2-chloro-2-(4-chlorophenyl)ethyl group at the 1-position and a 4-fluorobenzyl amine. Activity: Demonstrates potent cytotoxicity in neuroblastoma (SK-N-BE(2) cells) and reduces tumor mass in xenograft models. However, poor pharmacokinetics (e.g., rapid clearance) limit its clinical utility . Key Finding: A graphene oxide (GO) nanocarrier improves S29 delivery, reducing the effective dose to 5.74 ng/mL while minimizing side effects .
Compound V (6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : Features a 3-ethyl group and 6-chloro substitution.
- Activity : Orally efficacious phosphodiesterase inhibitor against Cryptosporidium parvum, with 65% synthetic yield and favorable LC-MS profiles .
- Key Finding : Retains potency in vivo, highlighting the importance of the 3-ethyl group for metabolic stability .
Kinase Inhibitors
PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : Contains a tert-butyl group at the 1-position and 4-chlorophenyl at the 3-position.
- Activity : Src kinase inhibitor used to study cortical spreading depression (CSD) and SFK-dependent signaling. At 300 ng, it suppresses CSD in rat models .
- Comparison : The tert-butyl group enhances selectivity for SFK over other kinases, unlike the methyl group in the target compound .
PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
Structural Analogs with Varied Substituents
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Alkyl-Substituted Derivatives (e.g., 6-methyl, 6-ethyl, 6-propyl)
Data Table: Key Structural and Functional Comparisons
Biological Activity
n-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic implications.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process. The initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine core followed by chlorination and substitution reactions to introduce the 4-chlorophenyl group. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that a series of pyrazolo[3,4-d]pyrimidine derivatives inhibited CDK2 with IC50 values ranging from 0.3 to 24 µM, showcasing their potential as anticancer agents .
Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against CDK2
| Compound ID | IC50 (µM) | Target |
|---|---|---|
| Compound 5b | 3 | CDK2 |
| Compound 5i | 10 | CDK2 |
| Compound 9e | 15 | CDK2 |
The mechanism through which this compound exerts its effects involves inhibition of specific kinases involved in tumor growth and proliferation. For example, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Pharmacological Studies
In vivo studies further elucidate the pharmacological profile of this compound. For example, in rodent models, it has been observed to exhibit favorable pharmacokinetic properties and selective inhibition of tumor growth markers. These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study on MCF-7 Cell Line : A derivative demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. The study reported significant induction of apoptosis and cell cycle arrest at the G2/M phase.
- Preclinical Models : In preclinical models for Parkinson's disease, related compounds showed positive allosteric modulation of metabotropic glutamate receptors (mGluR), indicating broader therapeutic applications beyond oncology .
Q & A
Basic: What are the standard synthetic routes for N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are yields optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Condensation reactions using phenyl hydrazine and carbonitriles to form the pyrazole ring .
- Alkylation with methyl iodide or similar agents to introduce the 1-methyl group .
- Nucleophilic substitution with 4-chloroaniline to attach the N-(4-chlorophenyl) moiety .
Optimization strategies:
- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates .
- Control temperature (e.g., reflux in ethanol or microwave-assisted heating) to improve regioselectivity .
- Purify via column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >90% purity .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound to enhance kinase inhibition?
Answer:
SAR design principles:
- Substituent variation: Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and binding affinity .
- Core modifications: Introduce piperazine or cyclohexyl groups at the pyrimidine nitrogen to explore steric effects .
- Biological testing: Use in vitro kinase assays (e.g., RET or Src kinases) with IC50 determination and selectivity profiling against a kinase panel .
Methodological tools:
- Molecular docking to predict interactions with ATP-binding pockets .
- Crystallography (if available) to resolve binding modes .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm substituent positions via characteristic shifts (e.g., NH2 at δ 6.5–7.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- LC-MS/HPLC: Monitor purity (>95%) and molecular ion peaks (e.g., m/z 320–365 for related analogs) .
- Elemental analysis: Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
Answer:
Resolution strategies:
- Standardize assay conditions: Use consistent cell lines (e.g., MCF-7 for RET kinase studies) and control for variables like serum concentration .
- Orthogonal assays: Validate kinase inhibition via Western blot (phospho-ERK1/2 levels) alongside enzymatic assays .
- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Advanced: What strategies optimize reaction conditions for high-yield synthesis of derivatives?
Answer:
- Solvent selection: Use DMF for nucleophilic substitutions or acetonitrile for Suzuki couplings .
- Catalysts: Employ Pd(dppf)Cl2 for cross-coupling reactions (yields ~65–80%) .
- Microwave-assisted synthesis: Reduce reaction time from 24h to 2h with comparable yields .
Basic: What are common biological targets and pathways associated with pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Kinases: RET, Src, and EGFR tyrosine kinases are primary targets due to structural mimicry of ATP .
- Enzymes: Phosphodiesterases (e.g., in Cryptosporidium studies) .
- Apoptotic pathways: Reactivation of mutant p53 in cancer cells .
Advanced: How can the compound's role in cell signaling pathways (e.g., tyrosine phosphorylation) be mechanistically validated?
Answer:
- Inhibitor studies: Co-treat with PP2 (Src kinase inhibitor) to block phosphorylation cascades .
- Phospho-specific antibodies: Detect phosphorylated ERK1/2 or NMDA receptors via Western blot .
- Gene knockdown: Use siRNA against target kinases to confirm pathway specificity .
Basic: What solubility and stability considerations are critical for handling this compound?
Answer:
- Solubility: Use DMSO for stock solutions (20–50 mM) and dilute in PBS for assays .
- Stability: Store at –20°C under argon to prevent degradation; monitor via HPLC every 6 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
